Bromantane-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromantane-d5 is a deuterated derivative of Bromantane, a synthetic adamantane derivative known for its nootropic and psychostimulant propertiesIt is classified as a central nervous system stimulant and anxiolytic, demonstrating unique cognitive-enhancing abilities without the overstimulation commonly associated with traditional stimulants .

準備方法

The synthesis of Bromantane-d5 involves the incorporation of deuterium atoms into the Bromantane molecule. The general synthetic route for Bromantane includes the reaction of 4-bromoaniline with adamantane-2-amine under specific conditions. The deuterated version, this compound, is prepared by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .

化学反応の分析

Bromantane-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents.

科学的研究の応用

Bromantane-d5 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.

Biology: Employed in studies involving neurotransmitter regulation and neuroprotection.

Medicine: Investigated for its potential therapeutic effects in treating conditions like neurasthenia, anxiety, and cognitive disorders.

Industry: Utilized in the development of performance-enhancing drugs and nootropic supplements .

作用機序

The exact mechanism of action of Bromantane-d5 is not fully understood. it is known to enhance dopamine and serotonin levels by inhibiting their reuptake. This compound also acts on GABA receptors, strengthening GABAergic mediation. These actions contribute to its cognitive-enhancing and anxiolytic effects .

類似化合物との比較

Bromantane-d5 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and stability of Bromantane. Similar compounds include:

Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Irdabisant: A nootropic with similar cognitive-enhancing properties .

This compound stands out due to its specific applications in research involving deuterium-labeled compounds and its unique mechanism of action.

生物活性

Bromantane-d5, a deuterated analog of bromantane, is a compound with notable pharmacological properties. It is primarily recognized for its actoprotective and adaptogenic effects, enhancing physical and mental performance under stress. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Bromantane was originally developed in Russia as a stimulant and adaptogen. Its mechanism of action involves modulation of neurotransmitter systems, particularly dopamine receptors. The deuterated form, this compound, offers advantages in pharmacokinetic studies due to its isotopic labeling, allowing for enhanced tracking within biological systems.

This compound exerts its biological effects primarily through:

- Dopamine Receptor Modulation : It acts as a partial agonist at D1 and D5 dopamine receptors, influencing dopaminergic signaling pathways crucial for mood and cognitive functions .

- Neuroprotective Effects : Studies indicate that this compound may protect neurons from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative conditions .

- Adaptogenic Properties : The compound enhances the body’s resilience to physical and psychological stressors by modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Pharmacological Profile

The following table summarizes key pharmacological effects associated with this compound:

Case Studies

- Animal Behavior Studies : Research conducted on rats demonstrated that Bromantane significantly increased the speed of learning tasks compared to control groups. This suggests potential applications in cognitive enhancement therapies .

- Stress Response Evaluation : In a controlled study involving stress-induced behaviors, subjects administered this compound exhibited reduced anxiety-like behaviors and improved coping mechanisms under stress compared to untreated controls .

- Neuroprotective Studies : Experimental models showed that this compound administration resulted in decreased neuronal death in models of oxidative stress, indicating its potential utility in treating neurodegenerative diseases .

特性

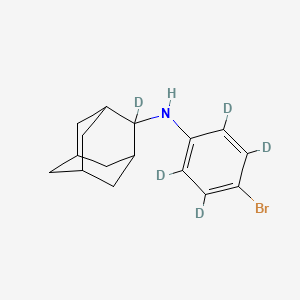

IUPAC Name |

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-IPPIDYIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC(C3)CC2C4)[2H])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。